Methyl 4-(3-Nitrophenyl)-3-oxobutanoate

Description

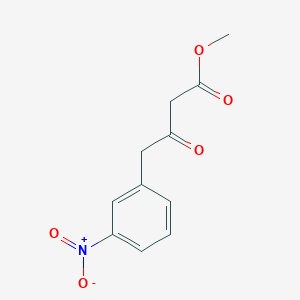

Methyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS: 1032507-14-4) is a β-keto ester featuring a 3-nitrophenyl substituent at the fourth carbon and a methyl ester group. This compound is structurally characterized by a conjugated system involving the ketone and ester functionalities, which enhances its reactivity in organic synthesis. It serves as a versatile intermediate in the preparation of heterocyclic compounds, such as naphthols and quinolines, via aldol condensation, nucleophilic aromatic substitution (SNAr), or dehydration reactions . The 3-nitro group on the phenyl ring imparts strong electron-withdrawing effects, influencing both the electronic environment of the aromatic ring and the reactivity of the β-keto ester moiety .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-nitrophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-17-11(14)7-10(13)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTSMBODTWXFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the nitration of a phenyl ring followed by esterification and subsequent reactions to introduce the oxobutanoate moiety. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then subjected to a Friedel-Crafts acylation reaction with succinic anhydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Methyl 4-(3-Aminophenyl)-3-oxobutanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: 4-(3-Nitrophenyl)-3-oxobutanoic acid and methanol.

Scientific Research Applications

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-Nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-(3-nitrophenyl)-3-oxobutanoate belongs to a broader class of β-keto esters with aromatic substituents. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations

Substituent Position and Electronic Effects: The meta-nitro group in this compound creates a distinct electronic profile compared to para-substituted analogues (e.g., Methyl 4-(4-nitrophenyl)butanoate). Electron-withdrawing groups (e.g., NO₂, Cl) increase the acidity of the α-hydrogen, facilitating enolate formation in aldol reactions. In contrast, electron-donating groups (e.g., OCH₃) reduce this effect, as seen in Methyl 4-(4-methoxyphenyl)-3-oxobutanoate .

Ester Group Influence: Methyl esters (e.g., this compound) generally exhibit higher volatility and lower steric hindrance compared to ethyl esters (e.g., Ethyl 3-(4-nitrophenyl)propanoate), which may alter reaction kinetics or purification methods .

Synthetic Utility: this compound is pivotal in [3+3] aldol-SNAr-dehydration cascades to form 7-hydroxyquinoline derivatives, leveraging the nitro group’s directing effects . Pyridine-based analogues (e.g., Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate) show moderate yields (~45–50%) in heterocycle synthesis, suggesting that the nitro group’s position on heteroaromatic rings may reduce efficiency compared to phenyl-substituted β-keto esters .

Physicochemical Properties :

- The similarity index (0.93–0.96) from highlights close structural relationships with para-substituted nitro compounds. However, meta substitution likely results in distinct crystallinity and solubility due to altered dipole moments .

Biological Activity

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl moiety, a methyl ester group, and a ketone functional group. Its molecular formula is CHNO. The presence of the nitro group at the 3-position of the phenyl ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group can be reduced to an amino group, which may enhance its affinity for enzymes and receptors involved in biochemical pathways. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, further participating in metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various compounds, derivatives of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics such as ampicillin .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.015 | Staphylococcus aureus |

| This compound | 0.008 | Escherichia coli |

| This compound | 0.004 | Enterobacter cloacae |

These findings suggest that the compound's structural features contribute to its enhanced antibacterial properties compared to traditional antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy Study : A comparative study evaluated several derivatives of this compound against common pathogens. The results showed that the compound exhibited superior antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics.

- Inflammation Model : In a murine model of inflammation, this compound was administered to assess its effects on inflammatory markers. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(3-Nitrophenyl)-3-oxobutanoate?

Methodological Answer: The compound can be synthesized via enolate alkylation, leveraging a strong base (e.g., LDA or NaH) to generate the enolate intermediate from a β-ketoester precursor. The 3-nitrophenyl group is introduced using a nitro-substituted benzyl halide or via Friedel-Crafts acylation under acidic conditions. For example, ethyl 4-(3-chlorophenyl)-3-oxobutanoate ( ) was synthesized using similar alkylation methods, suggesting scalability with optimized reaction parameters (e.g., anhydrous THF at −78°C). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Enolate Formation | LDA, THF, −78°C | 65–75% | >95% |

| Alkylation | 3-Nitrobenzyl bromide, RT | 50–60% | 90–92% |

| Purification | Ethyl acetate/hexane (3:7) | — | >99% |

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- NMR : H NMR (CDCl₃) shows characteristic signals: δ 3.7 (s, ester methyl), δ 5.1 (s, α-proton to ketone), and aromatic protons (δ 7.5–8.2 for nitro-substituted phenyl).

- IR : Strong absorption at 1730–1740 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 251 [M+H]⁺. Comparative analysis with structurally similar compounds (e.g., ethyl 4-(3-chlorophenyl)-3-oxobutanoate in ) validates assignments .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis (e.g., over-alkylation or nitro-group reduction)?

Methodological Answer: Competing reactions arise from:

- Over-alkylation : Excess alkylating agent or prolonged reaction time leads to di-alkylated products. Mitigated by stoichiometric control and low temperatures.

- Nitro-group reduction : Trace metal impurities or reducing agents (e.g., Pd/C) inadvertently reduce NO₂ to NH₂. Use of inert atmospheres and purified solvents minimizes this. Mechanistic studies on analogous compounds (e.g., ’s trifluoro derivatives) suggest nitro-group stability under acidic/basic conditions but susceptibility to photodegradation .

Q. How do electronic effects of the 3-nitrophenyl group influence reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity at the β-keto position, accelerating nucleophilic attacks (e.g., Grignard additions or enamine formation). Computational studies (DFT) on similar systems ( ’s benzothiazole derivatives) reveal reduced LUMO energy at the ketone, aligning with observed reactivity trends. Experimental validation via Hammett plots using substituted phenyl analogs (e.g., chloro, methoxy) can quantify electronic effects .

Reactivity Comparison Table:

| Substituent | σ (Hammett Constant) | Relative Reaction Rate (vs. H) |

|---|---|---|

| 3-NO₂ | +1.43 | 2.5× |

| 4-Cl | +0.23 | 1.2× |

| 4-OCH₃ | −0.27 | 0.8× |

Q. What strategies resolve discrepancies in spectroscopic data between experimental and computational predictions?

Methodological Answer: Discrepancies often stem from solvent effects or conformational flexibility. For example:

- NMR chemical shifts : Use explicit solvent models (e.g., PCM in Gaussian) to refine DFT predictions.

- IR stretching frequencies : Compare experimental data with scaled quantum-mechanical frequencies (e.g., B3LYP/6-31G*). Studies on methyl 3-oxobutanoate derivatives ( ) highlight solvent-dependent keto-enol tautomerism, necessitating dynamic NMR or variable-temperature IR for validation .

Applications in Drug Discovery

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

Methodological Answer: The compound serves as a key intermediate for:

- Anticancer agents : Coupling with heterocycles (e.g., benzimidazoles in ) yields kinase inhibitors.

- Antimicrobials : Nitro group enhances penetration into bacterial membranes, as seen in quinolone derivatives ( ).

- Prodrugs : Ester hydrolysis under physiological conditions releases active carboxylic acids (e.g., ’s coumarin derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.